4-[2-(5-Pentylpyrimidin-2-yl)ethyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[2-(5-Pentylpyrimidin-2-yl)ethyl]benzamide is a chemical compound known for its diverse applications in scientific research. This compound features a benzamide group attached to a pyrimidine ring, which is further substituted with a pentyl chain. The unique structure of this compound makes it a valuable molecule in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(5-Pentylpyrimidin-2-yl)ethyl]benzamide typically involves the reaction of 2-amino-5-pentylpyrimidine with 4-bromomethylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified using column chromatography to obtain the desired compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated purification systems are employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-[2-(5-Pentylpyrimidin-2-yl)ethyl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzamide group can undergo nucleophilic substitution reactions with reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted benzamide derivatives with various alkyl or acyl groups.
Scientific Research Applications
4-[2-(5-Pentylpyrimidin-2-yl)ethyl]benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Explored for its antiviral properties, particularly against Newcastle disease virus. It has shown promise as a lead compound for developing new antiviral therapeutics.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-[2-(5-Pentylpyrimidin-2-yl)ethyl]benzamide involves its interaction with specific molecular targets and pathways:
Quorum Sensing Inhibition: The compound inhibits quorum sensing by binding to key proteins involved in bacterial communication, thereby preventing the formation of biofilms.
Antiviral Activity: It exerts antiviral effects by interfering with viral replication processes, potentially targeting viral enzymes or proteins essential for the virus’s life cycle.
Comparison with Similar Compounds
4-[2-(5-Pentylpyrimidin-2-yl)ethyl]benzamide can be compared with other similar compounds to highlight its uniqueness:
Pemetrexed: A structurally similar compound used in cancer treatment.
Methotrexate: Another related compound used as an anticancer and immunosuppressive agent.
Similar Compounds
- Pemetrexed
- Methotrexate
- Ribavirin : An antiviral drug with a different mechanism of action compared to this compound .
Properties
CAS No. |
88945-33-9 |
---|---|
Molecular Formula |
C18H23N3O |
Molecular Weight |
297.4 g/mol |
IUPAC Name |
4-[2-(5-pentylpyrimidin-2-yl)ethyl]benzamide |
InChI |
InChI=1S/C18H23N3O/c1-2-3-4-5-15-12-20-17(21-13-15)11-8-14-6-9-16(10-7-14)18(19)22/h6-7,9-10,12-13H,2-5,8,11H2,1H3,(H2,19,22) |
InChI Key |
FQXVWZQXBUDDAX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=CN=C(N=C1)CCC2=CC=C(C=C2)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.